Product packaging for Butanamide, N-(4-hydroxyphenyl)-3-oxo-(Cat. No.:CAS No. 19213-10-6)

Butanamide, N-(4-hydroxyphenyl)-3-oxo-

Cat. No.: B15342325
CAS No.: 19213-10-6
M. Wt: 193.20 g/mol
InChI Key: QAAABKLXDAWWQD-UHFFFAOYSA-N
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Description

Butanamide, N-(4-hydroxyphenyl)-3-oxo- (IUPAC: 3-oxo-N-(4-hydroxyphenyl)butanamide) is a substituted amide featuring a 4-hydroxyphenyl group attached to the nitrogen of a 3-oxobutanamide backbone. This compound is part of a broader class of N-aryl-3-oxobutanamides, which are studied for their diverse biological activities, including anti-inflammatory and enzyme-inhibitory properties. Key features include:

  • Molecular formula: C₁₀H₁₁NO₃.
  • Molecular weight: ~193.19 g/mol (calculated).
  • Functional groups: A 3-oxo butanamide core and a para-hydroxyphenyl substituent, enabling hydrogen bonding and electronic interactions .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B15342325 Butanamide, N-(4-hydroxyphenyl)-3-oxo- CAS No. 19213-10-6

Properties

IUPAC Name

N-(4-hydroxyphenyl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)6-10(14)11-8-2-4-9(13)5-3-8/h2-5,13H,6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAAABKLXDAWWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172770
Record name Butanamide, N-(4-hydroxyphenyl)-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19213-10-6
Record name Butanamide, N-(4-hydroxyphenyl)-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, N-(4-hydroxyphenyl)-3-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Hydroxyphenyl)-3-oxobutanamide can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by the addition of ammonia or an amine to form the desired amide. The reaction typically requires refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of N-(4-Hydroxyphenyl)-3-oxobutanamide often involves multi-step processes that ensure high yield and purity. One-pot synthesis methods using palladium-catalyzed reductive carbonylation of nitrobenzene have been explored to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a secondary alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Secondary alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-Hydroxyphenyl)-3-oxobutanamide has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Ring

The biological and physicochemical properties of N-aryl-3-oxobutanamides are highly influenced by substituents on the phenyl ring. Below is a comparative analysis:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
N-(4-Hydroxyphenyl)-3-oxobutanamide -OH C₁₀H₁₁NO₃ 193.19 Potential anti-inflammatory activity (inferred)
N-(4-Chlorophenyl)-3-oxobutanamide -Cl C₁₀H₁₀ClNO₂ 211.64 Used as a synthetic intermediate; no direct bioactivity reported
N-(4-Methoxyphenyl)-3-oxobutanamide -OCH₃ C₁₁H₁₃NO₃ 207.23 Electron-donating group; may enhance solubility
N-(4-Hydroxyphenyl)-N-methyl-3-oxobutanamide -OH, -CH₃ C₁₁H₁₃NO₃ 207.23 Methylation reduces hydrogen-bonding capacity

Key Observations :

  • Electron-donating groups (e.g., -OCH₃) : Improve solubility and may modulate metabolic stability .
  • Hydroxyl group (-OH) : Facilitates hydrogen bonding, critical for interactions with biological targets (e.g., enzymes or receptors) .
Anti-Inflammatory Effects
  • N-(4-Hydroxyphenyl)acyltyramine derivatives : Compounds with 4-hydroxyphenyl groups (e.g., compound 4 from ) exhibited significant anti-inflammatory activity (IC₅₀ < 17.21 μM) via inhibition of pro-inflammatory cytokines .
  • N-(4-Hydroxyphenyl)maleimide (13): Demonstrated inhibitory activity against monoacylglycerol lipase (MGL) (IC₅₀ = 12.9 μM), suggesting a role in neurological disorders .
Antiparasitic Activity
  • 3-Oxo butanamide derivatives : Shown to inhibit Leishmania major promastigotes through mechanisms involving imine intermediates and cyclization reactions .
Antioxidant Potential

Stability Challenges

  • Tautomerism: The 3-oxo group can undergo keto-enol tautomerism, affecting reactivity and interactions .
  • Oxidative degradation : Hydroxyphenyl derivatives are prone to oxidation, necessitating stabilizers in formulations .

Biological Activity

Butanamide, N-(4-hydroxyphenyl)-3-oxo-, is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Butanamide, N-(4-hydroxyphenyl)-3-oxo- has a molecular formula of C10H11NO2 and a molecular weight of approximately 177.19 g/mol. Its structure features a butanamide backbone with a ketone functional group and a hydroxyphenyl substituent, which contributes to its reactivity and biological activity. The compound's antioxidant properties are particularly notable, as they may help mitigate oxidative stress in biological systems.

1. Antioxidant Properties

Research indicates that Butanamide, N-(4-hydroxyphenyl)-3-oxo- exhibits significant antioxidant activity. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Anticancer Activity

The compound has shown potential anticancer effects by inhibiting cancer cell growth through mechanisms involving apoptosis and modulation of signaling pathways related to cell proliferation. It has been observed to affect the expression of cytokines involved in inflammation and cancer progression.

3. Anti-inflammatory Effects

Butanamide, N-(4-hydroxyphenyl)-3-oxo- may modulate cytokine expression levels, contributing to its anti-inflammatory effects. This activity is particularly relevant in conditions characterized by chronic inflammation.

The mechanisms through which Butanamide, N-(4-hydroxyphenyl)-3-oxo- exerts its biological effects include:

  • Interaction with Cellular Pathways : The compound interacts with pathways involved in inflammation and cancer progression.
  • Cytokine Modulation : It influences the expression of pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in mediating inflammatory responses .

Comparative Biological Activity

To better understand the biological activity of Butanamide, N-(4-hydroxyphenyl)-3-oxo-, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(4-Hydroxyphenyl)retinamideHydroxyphenyl group with retinoid structureAnticancer properties
3-((4-Hydroxyphenyl)amino)propanoic acidHydroxyphenyl group with amino acid structureAntioxidant and antimicrobial activities
Butanamide, 3-oxo-N-phenylSimilar but without hydroxy substituentAnticancer activity

This table illustrates that while these compounds share structural similarities, they exhibit unique biological activities based on their specific functional groups.

Study on Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of benzoxazole derivatives containing a 4-amino-butanamide moiety. Among the synthesized compounds, several showed potent inhibition of IL-1β and IL-6 mRNA expression in vitro. In vivo evaluations indicated that these compounds significantly reduced mRNA levels of inflammatory cytokines without causing hepatotoxicity .

Anticancer Activity Evaluation

In another study assessing the cytotoxic effects of various compounds on breast cancer cell lines, Butanamide derivatives demonstrated varying degrees of growth inhibition. The most effective compounds had IC50 values as low as 0.1 µM against certain cancer cell lines, highlighting the potential of these derivatives in cancer therapy .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Butanamide, N-(4-hydroxyphenyl)-3-oxo- derivatives, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with condensation of 4-hydroxyphenylamine with diketene derivatives. Key steps include:

  • Acylation : Introducing the 3-oxobutanamide moiety via nucleophilic acyl substitution .
  • Functional group protection : Temporary protection of the phenolic -OH group (e.g., using acetyl or tert-butyldimethylsilyl groups) to prevent side reactions .
  • Optimization : Reaction parameters such as solvent polarity (e.g., DMF for polar intermediates), temperature (60–80°C for controlled kinetics), and catalyst selection (e.g., DMAP for acylation) are systematically varied to maximize yield (>75%) and purity (>95%) .

Q. Which analytical techniques are essential for confirming the structure and purity of Butanamide derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify regiochemistry (e.g., doublet-of-doublets for aromatic protons at δ 7.2–7.8 ppm) and confirm functional groups (e.g., carbonyl signals at ~170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention times compared to standards .
  • Mass Spectrometry (HRMS) : Exact mass measurements (e.g., m/z 276.11108 for C₁₄H₁₆N₂O₄) validate molecular formulas .

Advanced Research Questions

Q. How can computational methods predict the reactivity and interaction of Butanamide derivatives with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., carbonyl group reactivity) .
  • Molecular Docking : Simulates binding affinities to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock Vina. Parameters include binding energy (< -7 kcal/mol) and hydrogen-bond interactions with catalytic residues (e.g., Arg120) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. What strategies resolve contradictions in reported spectral data for Butanamide derivatives?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference NMR chemical shifts and coupling constants with structurally analogous compounds (e.g., N-(4-methoxyphenyl)-3-oxobutanamide) .
  • Replication Studies : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out degradation artifacts .
  • Advanced Spectroscopic Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm regiochemistry. For example, NOESY correlations can distinguish para-substitution patterns .

Q. What reaction mechanisms are involved in the oxidation or reduction of Butanamide derivatives?

  • Methodological Answer :

  • Oxidation : The 3-oxo group undergoes further oxidation with KMnO₄/H₂SO₄ to form α-ketocarboxylic acids, proceeding via a radical intermediate detected by EPR spectroscopy .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the carbonyl to a hydroxyl group, with stereochemistry controlled by solvent polarity (e.g., ethanol favors anti addition) .
  • Substitution : Thiolation at the β-carbon (e.g., using Lawesson’s reagent) follows a nucleophilic addition-elimination pathway, monitored by IR loss of the C=O stretch at 1700 cm⁻¹ .

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